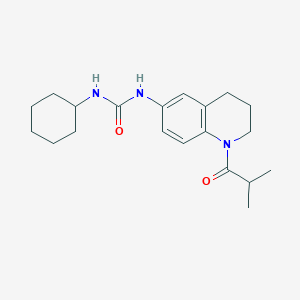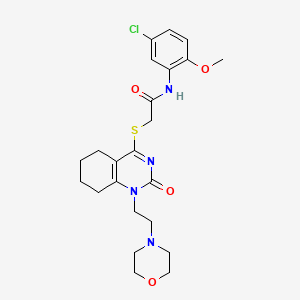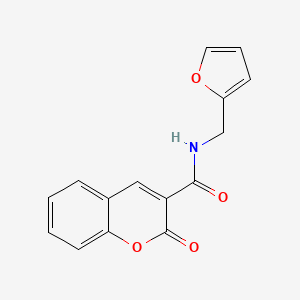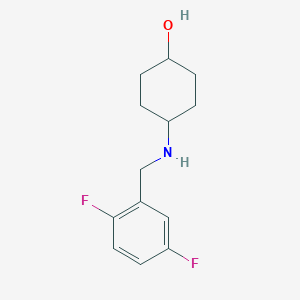![molecular formula C16H14N2O2 B2694256 benzyl N-[4-(cyanomethyl)phenyl]carbamate CAS No. 861250-54-6](/img/structure/B2694256.png)
benzyl N-[4-(cyanomethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[4-(cyanomethyl)phenyl]carbamate is a chemical compound with the molecular formula C16H14N2O2 . It is also known as benzyl (4- (cyanomethyl)phenyl)carbamate .
Molecular Structure Analysis
The molecular structure of benzyl N-[4-(cyanomethyl)phenyl]carbamate is represented by the InChI code: 1S/C16H14N2O2/c17-11-10-13-6-8-15 (9-7-13)18-16 (19)20-12-14-4-2-1-3-5-14/h1-9H,10,12H2, (H,18,19) . This indicates that the molecule consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl N-[4-(cyanomethyl)phenyl]carbamate include a molecular weight of 266.3 . The compound is stored under refrigerated conditions .Aplicaciones Científicas De Investigación
Highly Active Au(I) Catalyst for Intramolecular Exo-Hydrofunctionalization
A study by Zhang et al. (2006) discusses the use of a gold(I) catalyst for the intramolecular hydroamination of N-allenyl carbamates, including structures similar to benzyl N-[4-(cyanomethyl)phenyl]carbamate, leading to the formation of piperidine derivatives and other oxygen heterocycles with high efficiency and selectivity. This work highlights the catalyst's utility in synthesizing complex nitrogen and oxygen-containing heterocycles, a fundamental aspect of pharmaceutical and materials chemistry (Zhang et al., 2006).
Preparation and Fluorescence Emission of Polymer-Rare Earth Complexes
Gao et al. (2012) investigated the preparation of polymer-rare earth complexes using aryl carboxylic acid-functionalized polystyrene, potentially including derivatives of benzyl N-[4-(cyanomethyl)phenyl]carbamate. The study found that these complexes exhibit strong fluorescence emission due to an "Antenna Effect," indicating their potential use in materials science for developing new luminescent materials (Gao et al., 2012).
Cyclization-Activated Phenyl Carbamate Prodrug Forms
Research by Thomsen and Bundgaard (1993) on phenyl carbamate esters derived from N-substituted 2-aminobenzamides, which could be related to the chemical family of benzyl N-[4-(cyanomethyl)phenyl]carbamate, explored their use as prodrug forms. These carbamates undergo specific base-catalyzed cyclization in neutral and alkaline solutions, releasing the parent phenol. This concept could be applied in drug delivery systems to protect phenolic drugs against first-pass metabolism (Thomsen & Bundgaard, 1993).
Novel Cholinesterase Inhibitors Synthesis
Kos et al. (2021) designed and synthesized a library of novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which could be structurally related to benzyl N-[4-(cyanomethyl)phenyl]carbamate. These compounds were investigated as potential acetyl- and butyrylcholinesterase inhibitors, indicating their possible application in developing treatments for neurodegenerative diseases like Alzheimer's (Kos et al., 2021).
Synthesis of Phenyl 1-Benzyloxycarbonylamino Arylmethylphosphinopeptide Derivatives
A study by Dai and Chen (1997) on the reaction of benzyl carbamate with aromatic aldehydes and dichlorophenylphosphine, which could include derivatives like benzyl N-[4-(cyanomethyl)phenyl]carbamate, led to the synthesis of phenyl 1-aryl methylphosphinic chloride. These derivatives have potential applications in peptide synthesis, demonstrating the versatility of benzyl carbamate derivatives in synthetic organic chemistry (Dai & Chen, 1997).
Propiedades
IUPAC Name |
benzyl N-[4-(cyanomethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJOGFVSSNZPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[4-(cyanomethyl)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[b]thiophen-2-yl(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)methanone](/img/structure/B2694181.png)
![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2694182.png)

![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2694185.png)


![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2694191.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2694192.png)


![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2694196.png)